Fgfr4-IN-5 is a selective inhibitor targeting the fibroblast growth factor receptor 4 (FGFR4), a member of the fibroblast growth factor receptor family, which plays a significant role in various biological processes, including embryonic development and tumorigenesis. FGFR4 is implicated in several cancers, making it a critical target for therapeutic intervention. The compound Fgfr4-IN-5 has been developed to inhibit the activity of FGFR4, thereby potentially mitigating its role in cancer progression.
Fgfr4-IN-5 is classified as a small molecule inhibitor. It is designed to specifically target the tyrosine kinase domain of FGFR4, disrupting its signaling pathways that contribute to tumor growth and metastasis. The development of this compound stems from extensive research into the molecular mechanisms of FGFR4 in cancer biology, particularly in solid tumors such as pancreatic and gastric cancers .
The synthesis of Fgfr4-IN-5 involves several key steps that typically include:
Specific details about the synthetic route may vary based on proprietary methodologies used by pharmaceutical developers .
Fgfr4-IN-5 features a complex molecular structure tailored for high specificity towards FGFR4. The structure typically includes:
The molecular weight of Fgfr4-IN-5 is estimated to be around 400-500 Da, with specific binding interactions characterized by X-ray crystallography or computational docking studies .
Fgfr4-IN-5 primarily acts through competitive inhibition of FGFR4's active site. The key reactions involved include:
These reactions have been validated through various biochemical assays, demonstrating dose-dependent inhibition of FGFR4 activity.
The mechanism of action for Fgfr4-IN-5 involves:
Experimental data show that cells treated with Fgfr4-IN-5 exhibit reduced phosphorylation levels of downstream targets such as AKT and ERK.
Fgfr4-IN-5 has significant potential applications in:
Ongoing clinical trials are assessing its efficacy in combination with other therapeutic agents, aiming to improve treatment outcomes for patients with FGFR-driven malignancies .
The distinctive cysteine residues within Fibroblast Growth Factor Receptor 4's kinase domain serve as the primary molecular handles for covalent inhibitor design. Unlike Fibroblast Growth Factor Receptor 1-3, Fibroblast Growth Factor Receptor 4 possesses two targetable cysteine residues: Cysteine 477 (located in the phosphate-binding loop) and Cysteine 552 (located in the hinge region). Cysteine 552 is a paralog-specific residue unique to Fibroblast Growth Factor Receptor 4, absent in other fibroblast growth factor receptor isoforms. This residue enables the development of highly selective covalent inhibitors through Michael addition reactions with appropriate electrophilic warheads (e.g., acrylamides, vinyl sulfonamides) [2] [6].
The cocrystal structure of a prototypical dual-warhead inhibitor (CXF-009) bound to Fibroblast Growth Factor Receptor 4 reveals simultaneous covalent bonding with both Cysteine 477 and Cysteine 552, inducing profound conformational constraints within the adenosine triphosphate-binding pocket. This dual engagement strategy achieves submicromolar affinity (half-maximal inhibitory concentration = 48 nanomolar) and exceptional selectivity (>50-fold preference for Fibroblast Growth Factor Receptor 4 over Fibroblast Growth Factor Receptor 1-3). The structural basis of this selectivity is further evidenced by mutagenesis studies: single mutants (Cysteine 477Alanine or Cysteine 552Alanine) retain partial sensitivity to dual-warhead inhibitors, whereas the double mutant (Cysteine 477Alanine/Cysteine 552Alanine) abolishes covalent binding entirely [6].
Table 1: Cysteine Residues in Fibroblast Growth Factor Receptor Isoforms Relevant to Covalent Inhibition
Isoform | P-loop Cysteine Position | Hinge Region Cysteine Position | Structural Implication |
---|---|---|---|
Fibroblast Growth Factor Receptor 1 | Cysteine 488 | Absent | Susceptible only to P-loop targeting |
Fibroblast Growth Factor Receptor 2 | Cysteine 491 | Absent | Susceptible only to P-loop targeting |
Fibroblast Growth Factor Receptor 3 | Cysteine 492 | Absent | Susceptible only to P-loop targeting |
Fibroblast Growth Factor Receptor 4 | Cysteine 477 | Cysteine 552 | Enables dual-covalent engagement strategies |
Beyond covalent bonding, non-covalent interactions contribute significantly to Fibroblast Growth Factor Receptor 4 selectivity. The hydrophobic core adjacent to the gatekeeper residue (Valine 550) in Fibroblast Growth Factor Receptor 4 accommodates bulky substituents not tolerated in Fibroblast Growth Factor Receptor 1-3. Molecular dynamics simulations demonstrate that inhibitors like Fgfr4 Inhibitor 5 exploit this cavity through van der Waals contacts with Valine 550, Leucine 619, and Valine 623, achieving enhanced complementarity [5] [10].
The kinase domains of fibroblast growth factor receptor isoforms share approximately 60-70% sequence identity, yet critical differences in conserved regions govern inhibitor specificity. A structural alignment of Fibroblast Growth Factor Receptor 4 with Fibroblast Growth Factor Receptor 1-3 reveals three pivotal divergence points: (1) the gatekeeper residue (Valine 550 in Fibroblast Growth Factor Receptor 4 versus Valine 561 in Fibroblast Growth Factor Receptor 1, Valine 564 in Fibroblast Growth Factor Receptor 2, and Valine 555 in Fibroblast Growth Factor Receptor 3); (2) the molecular brake region (Histidine 503-Glutamate 520 salt bridge in Fibroblast Growth Factor Receptor 4); and (3) the hinge loop architecture surrounding Cysteine 552 [5] [9].
Type I inhibitors (e.g., Fgfr4 Inhibitor 5, LY2874455) bind the adenosine triphosphate-pocket in the aspartate-phenylalanine-glycine-in conformation, forming hydrogen bonds with the hinge region backbone. In Fibroblast Growth Factor Receptor 4, the residue following the conserved glutamate (Glutamate 551) is cysteine 552, whereas Fibroblast Growth Factor Receptor 1-3 possess smaller residues (Alanine or Serine) at this position. This difference allows bulkier substituents on Fgfr4 Inhibitor 5 to form favorable contacts with cysteine 552 without steric hindrance. Root-mean-square deviation analyses of inhibitor-bound complexes demonstrate that Fgfr4 Inhibitor 5 induces a unique hinge loop conformation in Fibroblast Growth Factor Receptor 4 (root-mean-square deviation = 1.8Å) compared to Fibroblast Growth Factor Receptor 1 (root-mean-square deviation = 3.2Å), explaining its isoform preference [5] [10].
Table 2: Key Structural Differences in Fibroblast Growth Factor Receptor Kinase Domains Influencing Inhibitor Specificity
Structural Element | Fibroblast Growth Factor Receptor 4 | Fibroblast Growth Factor Receptor 1-3 | Consequence for Fgfr4 Inhibitor 5 |
---|---|---|---|
Gatekeeper Residue | Valine 550 | Larger residues (e.g., Valine 561 in Fibroblast Growth Factor Receptor 1) | Creates smaller hydrophobic pocket favoring compact inhibitors |
"Molecular Brake" Salt Bridge | Histidine 503 - Glutamate 520 | Variant residues (e.g., Fibroblast Growth Factor Receptor 1: Lysine 514 - Glutamate 531) | Alters allosteric control of activation loop dynamics |
Hinge Region Residue Following Catalytic Glutamate | Cysteine 552 | Small residues (Alanine/Serine) | Permits covalent bonding and hydrophobic interactions |
β3-αC Loop Flexibility | High (root-mean-square fluctuation > 2.0Å) | Reduced (root-mean-square fluctuation < 1.5Å in Fibroblast Growth Factor Receptor 1) | Accommodates conformational adjustments upon inhibitor binding |
Resistance mutations further illuminate isoform-specific vulnerabilities. The Valine 550Leucine gatekeeper mutation in Fibroblast Growth Factor Receptor 4 causes steric clashes with ponatinib but not with Fgfr4 Inhibitor 5. Molecular dynamics simulations reveal that Fgfr4 Inhibitor 5 maintains binding affinity by avoiding direct contact with residue 550, instead forming stabilizing interactions with Leucine 619 and the phosphate-binding loop. This contrasts sharply with Fibroblast Growth Factor Receptor 1 inhibitors like infigratinib, which directly contact their respective gatekeeper residues [1] [5] [7].
The activation loop (Aspartate-Phenylalanine-Glycine-motif) and αD-αE loop serve as critical allosteric control points for Fibroblast Growth Factor Receptor 4 inhibition. Fibroblast Growth Factor Receptor 4 exhibits a unique autoinhibitory conformation observed in its unphosphorylated state, where the aspartate-phenylalanine-glycine-motif adopts a "aspartate-phenylalanine-glycine-out" orientation stabilized by interactions between Arginine 650 and Aspartate 612. This conformation obstructs the substrate-binding cleft and adenosine triphosphate coordination [7].
Fgfr4 Inhibitor 5 binding induces rigidity in the hinge region (residues 552-556) and αD helix, disrupting the dynamic correlation networks essential for activation. Molecular dynamics simulations (200 nanoseconds) demonstrate that in wild-type Fibroblast Growth Factor Receptor 4, the αD-αE loop and αG helix exhibit strong anticorrelation (cross-correlation coefficient = -0.85), functioning as a conformational switch between open (active) and closed (inactive) states. Upon Fgfr4 Inhibitor 5 binding, this anticorrelation dissipates (cross-correlation coefficient = -0.12), locking the kinase in an inactive conformation. This effect is quantified by reduced root-mean-square fluctuations in the αD helix (0.8Å versus 2.1Å in apo-Fibroblast Growth Factor Receptor 4) and activation loop (1.2Å versus 3.0Å in apo-Fibroblast Growth Factor Receptor 4) [5].
Table 3: Allosteric Communication Networks Modulated by Fgfr4 Inhibitor 5 in Fibroblast Growth Factor Receptor 4
Structural Region | Dynamic Behavior in Apo-Fibroblast Growth Factor Receptor 4 | Effect of Fgfr4 Inhibitor 5 Binding | Functional Consequence |
---|---|---|---|
αD-αE Loop | High flexibility (root-mean-square fluctuation: 2.5Å); anticorrelated with αG helix | Rigidification (root-mean-square fluctuation: 0.9Å); loss of anticorrelation | Disrupts activation switch mechanism |
Aspartate-Phenylalanine-Glycine-Motif | Samples both aspartate-phenylalanine-glycine-in and aspartate-phenylalanine-glycine-out states | Stabilized in aspartate-phenylalanine-glycine-out conformation | Prevents adenosine triphosphate binding |
β2-β3 Loop | Anticorrelated with phosphate-binding loop motions | Reduced fluctuation; loss of dynamic coupling | Suppresses phosphate-binding loop opening |
αG-αH Loop | Correlated with αD-αE loop motions | Independent dynamics | Decouples allosteric communication to C-lobe |
The Valine 550Leucine mutation intrinsically biases Fibroblast Growth Factor Receptor 4 toward active conformations by disrupting the histidine 503-glutamate 520 salt bridge and enhancing β2-β3 loop fluctuations (root-mean-square fluctuation = 3.4Å versus 1.8Å in wild-type). Fgfr4 Inhibitor 5 counteracts this effect through two mechanisms: (1) direct stabilization of the phosphate-binding loop, which dampens β2-β3 loop dynamics (post-inhibition root-mean-square fluctuation = 1.5Å); and (2) reinforcement of the molecular brake through hydrophobic packing against Histidine 503. This dual action explains Fgfr4 Inhibitor 5's efficacy against resistance mutations [5] [7].
Molecular Mechanics/Poisson-Boltzmann Surface Area binding energy calculations confirm that Fgfr4 Inhibitor 5 maintains high affinity for both wild-type (Gibbs free energy = -26.98 kilocalories per mole) and Valine 550Leucine mutant Fibroblast Growth Factor Receptor 4 (Gibbs free energy = -25.35 kilocalories per mole). The minor energy difference (-1.63 kilocalories per mole) arises primarily from entropic penalties due to enhanced rigidification of the mutant kinase, further evidencing the allosteric stabilization of inactive states [5].
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